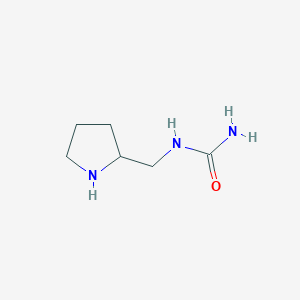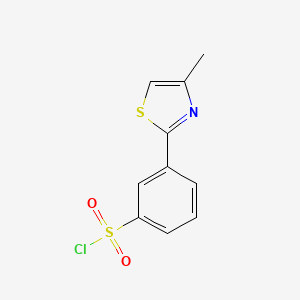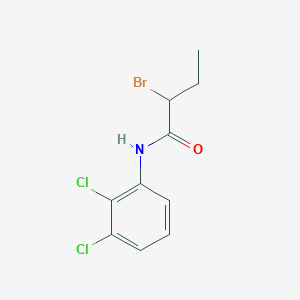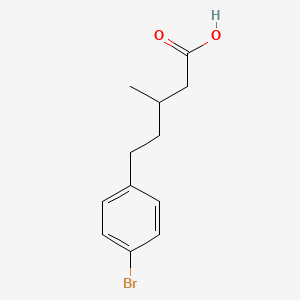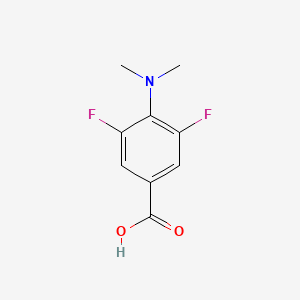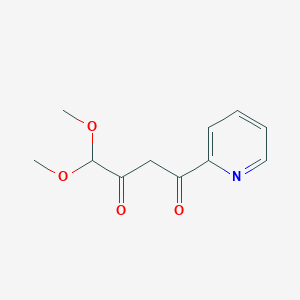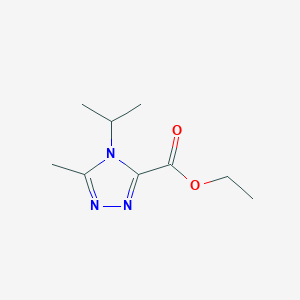![molecular formula C10H10BrNO B1445232 2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile CAS No. 916322-80-0](/img/structure/B1445232.png)
2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile
描述
2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile is an organic compound with the molecular formula C10H10BrNO. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a bromophenyl group attached to a hydroxypropanenitrile moiety, making it a versatile intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile typically involves the reaction of 4-bromobenzyl bromide with 3-hydroxypropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
化学反应分析
Types of Reactions
2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed
Oxidation: 2-[(4-Bromophenyl)methyl]-3-oxopropanenitrile.
Reduction: 2-[(4-Bromophenyl)methyl]-3-aminopropanenitrile.
Substitution: 2-[(4-Azidophenyl)methyl]-3-hydroxypropanenitrile or 2-[(4-Thiophenyl)methyl]-3-hydroxypropanenitrile.
科学研究应用
2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antihistamine and its effects on various biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-3-hydroxypropanenitrile
- 2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile
- 2-[(4-Methylphenyl)methyl]-3-hydroxypropanenitrile
Uniqueness
2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other non-covalent interactions, making it a valuable compound in various chemical and biological applications.
属性
IUPAC Name |
2-[(4-bromophenyl)methyl]-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9,13H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTRLRJFEAWKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


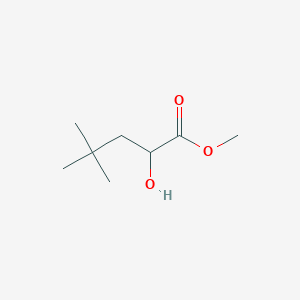
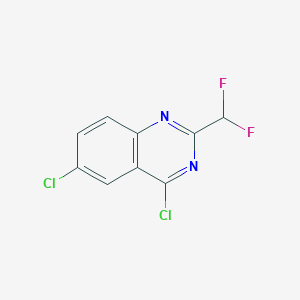
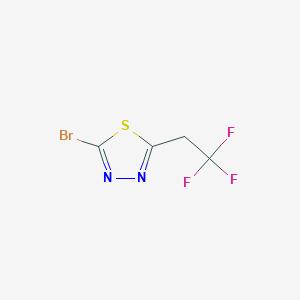
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)
